[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
9,9’-Di-O-(E)-feruloylsecoisolariciresinol is a lignan compound that has garnered attention due to its potential biological activities. It is a naturally occurring compound found in various plants and is known for its antioxidant, anti-inflammatory, and anticancer properties. The compound’s structure consists of two feruloyl groups attached to a secoisolariciresinol backbone, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol typically involves the esterification of secoisolariciresinol with ferulic acid. The reaction is carried out under mild conditions using a suitable catalyst to facilitate the esterification process. Commonly used catalysts include acidic or basic catalysts, such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol involves the extraction of secoisolariciresinol from plant sources, followed by its chemical modification to introduce the feruloyl groups. The process includes steps such as extraction, purification, and chemical synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9’-Di-O-(E)-feruloylsecoisolariciresinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the feruloyl groups to their corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the feruloyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted lignans, each with distinct chemical and biological properties .
Scientific Research Applications
9,9’-Di-O-(E)-feruloylsecoisolariciresinol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other lignan derivatives and studying their chemical properties.
Biology: The compound is studied for its antioxidant and anti-inflammatory activities, which are relevant in various biological processes.
Medicine: Research focuses on its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Secoisolariciresinol: The parent compound of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol, known for its antioxidant properties.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory activities.
Matairesinol: Another lignan with similar biological activities.
Uniqueness
9,9’-Di-O-(E)-feruloylsecoisolariciresinol is unique due to the presence of two feruloyl groups, which enhance its antioxidant and anti-inflammatory properties compared to its parent compound, secoisolariciresinol. This structural modification also contributes to its potential anticancer activity, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]butyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDLYLEJWQRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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